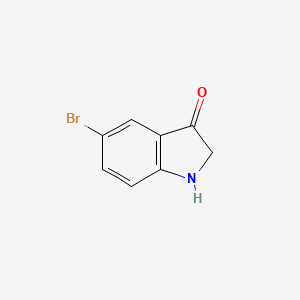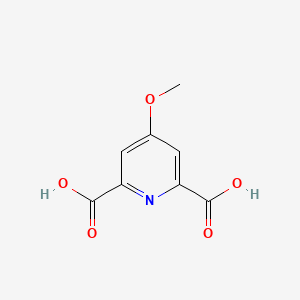
Acide (S)-N-Boc-1,2,3,6-tétrahydro-2-pyridinecarboxylique
Vue d'ensemble
Description
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a pyridine ring that is partially saturated, making it a versatile intermediate in the synthesis of various biologically active molecules.
Applications De Recherche Scientifique
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is extensively used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for peptide synthesis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: In the production of fine chemicals and as a reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyridine ring. One common method includes the reduction of a pyridine derivative under specific conditions to achieve the desired tetrahydro structure.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyridine derivatives in the presence of Boc-protected amines. The reaction conditions are optimized to ensure high yield and purity, often involving specific catalysts and controlled temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically leading to the formation of N-oxides.
Reduction: Reduction reactions can further saturate the pyridine ring or reduce other functional groups present.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products: The major products depend on the type of reaction. For instance, oxidation yields N-oxides, while reduction can lead to fully saturated pyridine derivatives.
Mécanisme D'action
The compound exerts its effects primarily through its interactions with biological molecules. The Boc group provides steric protection, allowing selective reactions at other sites. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
®-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid: The enantiomer of the compound, differing in its spatial configuration.
N-Boc-piperidine-2-carboxylic acid: A structurally similar compound with a fully saturated ring.
Uniqueness: (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is unique due to its partially saturated pyridine ring, which imparts distinct chemical reactivity and biological activity compared to fully saturated or unsaturated analogs.
Propriétés
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLTDCVONDKNS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463752 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417726-36-4 | |
| Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-Ethyl 2-(((S)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate](/img/structure/B1610192.png)











![[(1R,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-3-yl]borane](/img/structure/B1610210.png)
